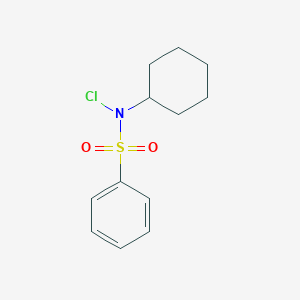

N-Chloro-N-cyclohexylbenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

This compound is usually synthesized from N-cyclohexylbenzenesulfonamide, which in turn is prepared from cyclohexylamine and benzenesulfonyl chloride. The N-chlorination of this compound can be achieved using sodium hypochlorite (NaOCl) solution at low temperatures. It’s important to protect this reagent from prolonged light exposure and moisture to avoid decomposition and should be stored under nitrogen in dark conditions.Molecular Structure Analysis

The molecular formula of N-Chloro-N-cyclohexylbenzenesulfonamide is C12H16ClNO2S . It has a molecular weight of 273.78 .Chemical Reactions Analysis

N-Chloro-N-cyclohexylbenzenesulfonamide is used for radical chlorination at allylic, benzylic, and carbon positions in organic compounds. This process is crucial for modifying organic molecules in various chemical syntheses. It has also been utilized as a benign electrophilic cyanation reagent for creating benzonitriles from aryl bromides, including electronically different and sterically demanding substrates.Physical And Chemical Properties Analysis

N-Chloro-N-cyclohexylbenzenesulfonamide has a boiling point of 389.6±25.0 °C (Predicted) and a density of 1.31±0.1 g/cm3 (Predicted) . It is insoluble in water and petroleum ether.Applications De Recherche Scientifique

Chemical Properties and Synthesis

N-Chloro-N-cyclohexylbenzenesulfonamide demonstrates certain unique chemical properties, such as a melting point of 42°C and solubility in organic solvents like benzene and dichloromethane. It's insoluble in water and petroleum ether. This compound is usually synthesized from N-cyclohexylbenzenesulfonamide, which in turn is prepared from cyclohexylamine and benzenesulfonyl chloride. The N-chlorination of this compound can be achieved using sodium hypochlorite (NaOCl) solution at low temperatures. It's important to protect this reagent from prolonged light exposure and moisture to avoid decomposition and should be stored under nitrogen in dark conditions (Maynard, 2001).

Reactivity and Applications

- Use in Radical Chlorination : N-Chloro-N-cyclohexylbenzenesulfonamide is used for radical chlorination at allylic, benzylic, and carbon positions in organic compounds. This process is crucial for modifying organic molecules in various chemical syntheses.

- Synthesis of Benzonitriles : It has been utilized as a benign electrophilic cyanation reagent for creating benzonitriles from aryl bromides, including electronically different and sterically demanding substrates. This methodology has proven efficient for synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Related Compounds and Applications

While not directly about N-Chloro-N-cyclohexylbenzenesulfonamide, studies on related compounds shed light on the broader application of sulfonamides:

- Antibacterial Activity : Sulfonamide compounds, like 4-chloro-2-mercaptobenzenesulfonamides, have been explored for their antibacterial activity against Gram-positive bacteria strains (Sławiński et al., 2013).

- Cancer Research : Dibenzenesulfonamides have been studied for their anticancer effects by inducing apoptosis and autophagy pathways. They have also shown inhibitory effects on carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Propriétés

IUPAC Name |

N-chloro-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2S/c13-14(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVOAAWFMJRINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(S(=O)(=O)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601578 | |

| Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Chloro-N-cyclohexylbenzenesulfonamide | |

CAS RN |

15963-66-3 | |

| Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.